
(3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of an aminopyrrolidine ring and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride typically involves the reaction of (3R)-3-aminopyrrolidine with sulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Applications De Recherche Scientifique
(3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-aminopyrrolidine-1-sulfonamide hydrochloride: A stereoisomer with different biological activity.
N-methyl-3-aminopyrrolidine-1-sulfonamide hydrochloride: A derivative with a methyl group on the nitrogen atom.
3-aminopyrrolidine-1-sulfonamide: The non-hydrochloride form of the compound.
Uniqueness
(3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its stereoisomers and derivatives
Propriétés
Formule moléculaire |
C4H12ClN3O2S |
|---|---|
Poids moléculaire |
201.68 g/mol |
Nom IUPAC |
(3R)-3-aminopyrrolidine-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C4H11N3O2S.ClH/c5-4-1-2-7(3-4)10(6,8)9;/h4H,1-3,5H2,(H2,6,8,9);1H/t4-;/m1./s1 |
Clé InChI |
IKKRMWFYRYJCJG-PGMHMLKASA-N |
SMILES isomérique |
C1CN(C[C@@H]1N)S(=O)(=O)N.Cl |
SMILES canonique |
C1CN(CC1N)S(=O)(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


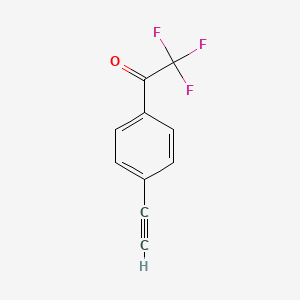

![3-Oxo-3-[3-(propan-2-yloxy)phenyl]-2-(pyridin-3-yl)propanenitrile](/img/structure/B13519130.png)
![4-({[4-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B13519135.png)
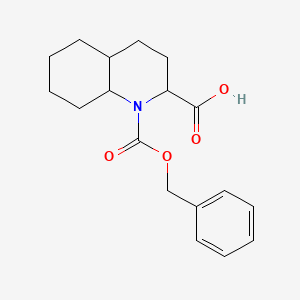

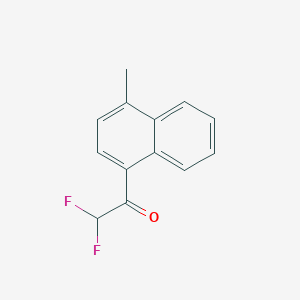
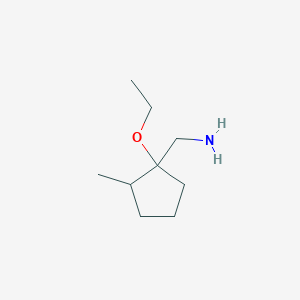
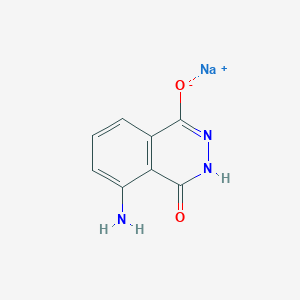

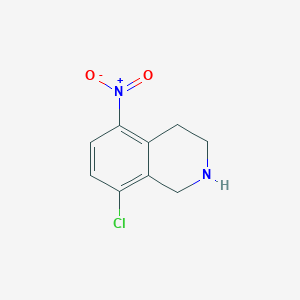
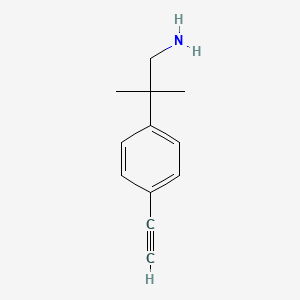
![Tert-butyl 2-[amino(imino)methyl]morpholine-4-carboxylate](/img/structure/B13519202.png)

